molecular formula C9H14O B1337871 6,6-Dimethylhept-1-en-4-yn-3-ol CAS No. 78629-20-6

6,6-Dimethylhept-1-en-4-yn-3-ol

Cat. No. B1337871
CAS RN: 78629-20-6
M. Wt: 138.21 g/mol
InChI Key: MOWPBNFGGOHZRW-UHFFFAOYSA-N
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Patent
US06570044B2

Procedure details

Under a blanket of dry nitrogen, at 0° C., metallic lithium (0.667 gr., 0.096 mole) was added to a mixture of t-butylacetylene (9.94 gr., 0.121 mole) and tetrahydrofuran (75 ml). The mixture was heated to 40° C. for 5 hours and kept at room temperature for 24 hours. The lithium was almost completely consumed. A second amount of t-butylacetylene (9.94 gr., 0.121 mole) was added and the reaction mixture was stirred for 21 hours. The mixture was cooled to 0° C. and a solution of freshly distilled acrolein (6.634 gr., 0.118 mole) in tetrahydrofuran (10 ml) was added gradually during 30 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 3 hours. Isopropanol (6 ml) was added to quench the remaining lithium. The mixture was quenched using saturated ammonium chloride aqueous solution (30 ml) at 0° C. The pH was brought to 6 by 10% sulfuric acid (ca. 45 ml). The tetrahydrofuran and excess t-butylacetylene were evaporated and the mixture was extracted 3 times by dichloromethane (70 ml each time). The organic phase was washed with water (2×20 ml), dried and the solvent evaporated to give 10.2 gr. of an almost pure 6,6-dimethylhept-1-en-4-yn-3-ol (73.9% yield).
Quantity
0.667 g
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
6.634 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[C:2]([C:6]#[CH:7])([CH3:5])([CH3:4])[CH3:3].[CH:8]([CH:10]=[CH2:11])=[O:9].C(O)(C)C>O1CCCC1>[CH3:3][C:2]([CH3:5])([CH3:4])[C:6]#[C:7][CH:8]([OH:9])[CH:10]=[CH2:11] |^1:0|

Inputs

Step One
Name
Quantity
0.667 g
Type
reactant
Smiles
[Li]
Name
Quantity
9.94 g
Type
reactant
Smiles
C(C)(C)(C)C#C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.94 g
Type
reactant
Smiles
C(C)(C)(C)C#C
Step Three
Name
acrolein
Quantity
6.634 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The lithium was almost completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench the remaining lithium
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran and excess t-butylacetylene were evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times by dichloromethane (70 ml each time)
WASH
Type
WASH
Details
The organic phase was washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give 10.2 gr

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C#CC(C=C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.